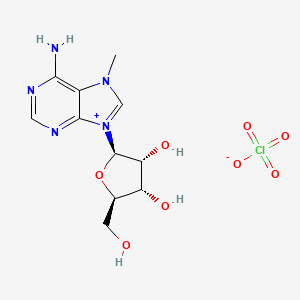
7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate: is a biochemical compound with the molecular formula C11H16ClN5O8 and a molecular weight of 381.73 g/mol . It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is often used in proteomics research and has applications in analytical method development and validation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 7-Methyladenosine Perchlorate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid state .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyladenosine Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Methyladenosine Perchlorate is used as a reference standard in analytical method development and validation. It is also employed in the synthesis of other nucleoside derivatives .
Biology: In biological research, the compound is used to study nucleoside metabolism and its role in cellular processes. It serves as a tool to investigate the effects of methylation on nucleosides .
Medicine: In medicine, 7-Methyladenosine Perchlorate is explored for its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular functions .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Wirkmechanismus
The mechanism of action of 7-Methyladenosine Perchlorate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating nucleoside metabolism and influencing various cellular processes. It can affect the activity of enzymes involved in nucleoside synthesis and degradation, thereby impacting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxyadenosine: A derivative of adenosine lacking the hydroxyl group at the 2’ position.
N6-Methyladenosine: Another methylated derivative of adenosine.
Uniqueness: 7-Methyladenosine Perchlorate is unique due to the presence of both a methyl group and a perchlorate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C11H16ClN5O8 |
|---|---|
Molekulargewicht |
381.73 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-7-methylpurin-9-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchlorate |
InChI |
InChI=1S/C11H16N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3-5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14);(H,2,3,4,5)/q+1;/p-1/t5-,7-,8-,11-;/m1./s1 |
InChI-Schlüssel |
SFLNQWGCEXILKC-YCSZXMBFSA-M |
Isomerische SMILES |
CN1C=[N+](C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CN1C=[N+](C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


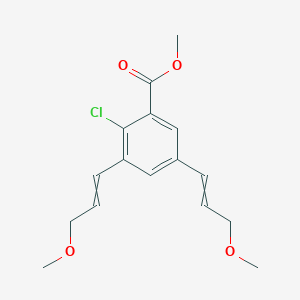

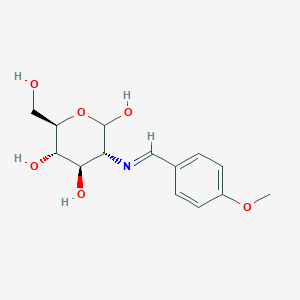
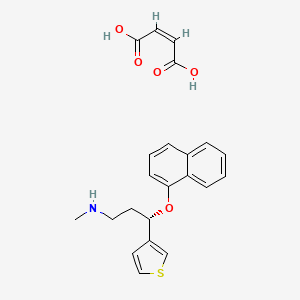
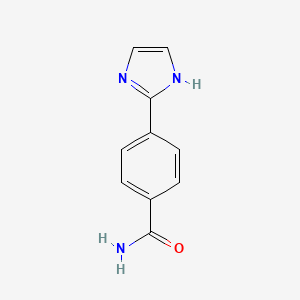
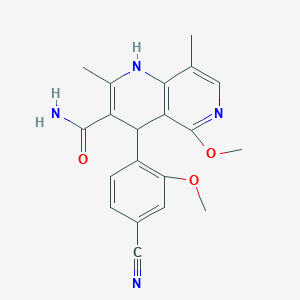
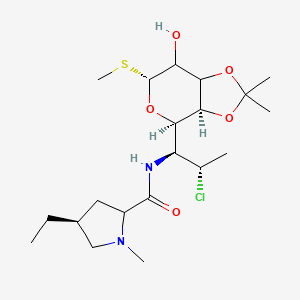
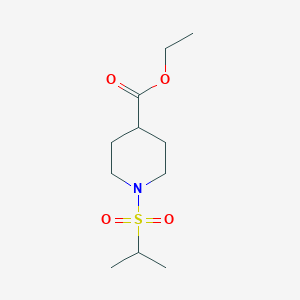
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
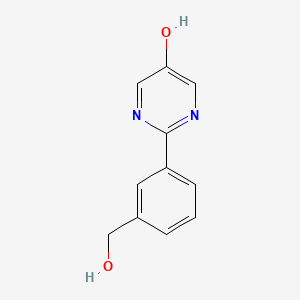
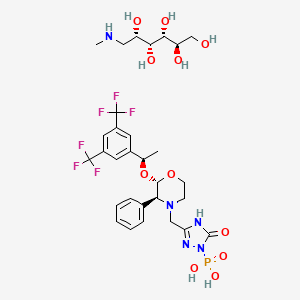
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

